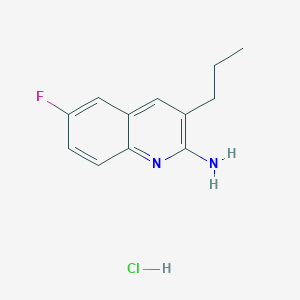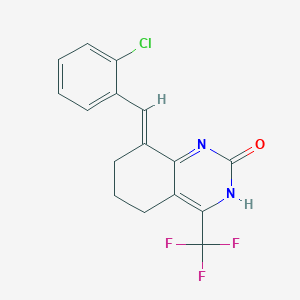
8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline is a complex organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-5,6,7,8-tetrahydroquinazoline with o-chlorobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chlorobenzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of a benzyl derivative
Substitution: Formation of substituted quinazoline derivatives
Scientific Research Applications
8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. Additionally, its ability to form stable complexes with metal ions can enhance its biological activity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: These compounds share the quinazoline core structure and exhibit similar biological activities, such as anticancer properties.
Quinazolinone derivatives: These compounds also contain the quinazoline scaffold and are known for their diverse pharmacological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
8-(E)-(o-Chlorobenzylidene)-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline is unique due to the presence of the chlorobenzylidene moiety, which imparts distinct chemical properties and enhances its potential for specific applications. The combination of hydroxy and trifluoromethyl groups further contributes to its unique reactivity and biological activity .
Properties
Molecular Formula |
C16H12ClF3N2O |
|---|---|
Molecular Weight |
340.73 g/mol |
IUPAC Name |
(8E)-8-[(2-chlorophenyl)methylidene]-4-(trifluoromethyl)-3,5,6,7-tetrahydroquinazolin-2-one |
InChI |
InChI=1S/C16H12ClF3N2O/c17-12-7-2-1-4-9(12)8-10-5-3-6-11-13(10)21-15(23)22-14(11)16(18,19)20/h1-2,4,7-8H,3,5-6H2,(H,21,22,23)/b10-8+ |
InChI Key |
JPSMGKJFDUMUPA-CSKARUKUSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2Cl)/C3=NC(=O)NC(=C3C1)C(F)(F)F |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2Cl)C3=NC(=O)NC(=C3C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2,2-Difluoroethoxy)phenyl]-butyric acid](/img/structure/B13721330.png)
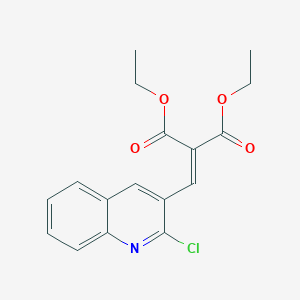
![(3-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-phenyl)-carbamic acid tert-butyl ester](/img/structure/B13721344.png)
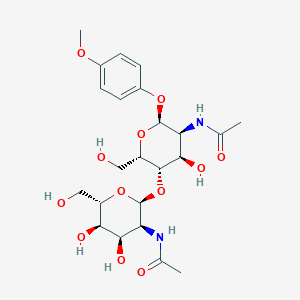
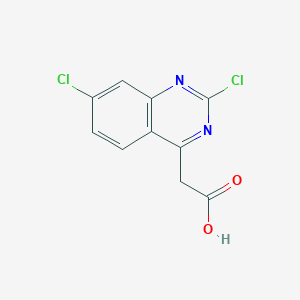

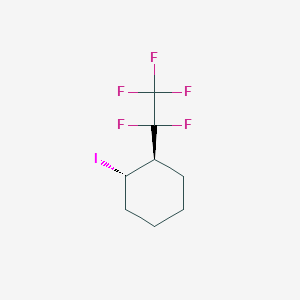
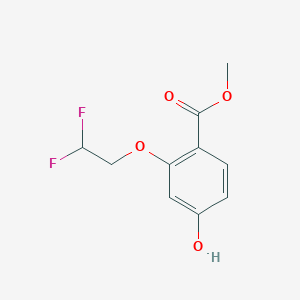

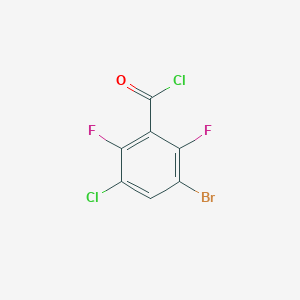
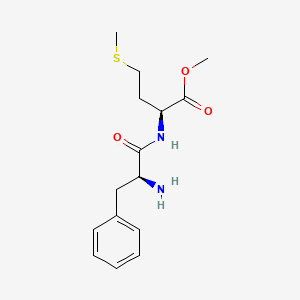
![2-(2-Ethanesulfonyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13721398.png)

